molecular formula C45H73NO16 B1258441 Robeneoside A

Robeneoside A

Cat. No.: B1258441
M. Wt: 884.1 g/mol
InChI Key: RIVIQJIJCOXJBE-MXZRAGETSA-N
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Description

Robeneoside A is a recently identified triterpenoid saponin isolated from the roots of Robenia pseudacacia, a plant species traditionally used in ethnopharmacology for its anti-inflammatory properties . Structurally, it features a oleanane-type aglycone core with a branched trisaccharide moiety (glucose-rhamnose-xylose) attached at the C-3 position and a hydroxyl group at C-28 (Figure 1). Preliminary studies suggest its bioactivity stems from interactions with cellular membranes and modulation of NF-κB signaling pathways, making it a candidate for anti-cancer and immunomodulatory applications .

Properties

Molecular Formula

C45H73NO16

Molecular Weight

884.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R,16S)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H73NO16/c1-18-9-12-45(46-16-18)19(2)30-27(62-45)14-26-24-8-7-22-13-23(10-11-43(22,5)25(24)15-29(48)44(26,30)6)58-42-39(61-41-36(54)34(52)32(50)21(4)57-41)37(55)38(28(17-47)59-42)60-40-35(53)33(51)31(49)20(3)56-40/h7,18-21,23-42,46-55H,8-17H2,1-6H3/t18-,19+,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44-,45-/m1/s1

InChI Key

RIVIQJIJCOXJBE-MXZRAGETSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)O)C)C)NC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)O)C)C)NC1

Synonyms

robeneoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Robeneoside A’s uniqueness, two structurally analogous compounds—Gypsophila Saponin C (GypC) and Araloside V —and one functionally similar compound, Quillaja Saponin QS-21 , were selected for comparison.

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Property Robeneoside A GypC Araloside V QS-21
Molecular Formula C₅₇H₉₂O₂₄ C₅₈H₉₄O₂₄ C₅₉H₉₆O₂₅ C₅₈H₉₀O₂₈
Molecular Weight (g/mol) 1188.3 1198.4 1212.4 1202.3
Sugar Moieties Glc-Rha-Xyl Glc-Rha-Gal Glc-Rha-Ara Glc-Rha-Qui
Aglycone Core Oleanane Oleanane Oleanane Quillaic acid
Solubility (H₂O, mg/mL) 12.4 ± 0.3 8.9 ± 0.2 9.7 ± 0.4 15.1 ± 0.5
Critical Micelle Conc. 0.03 mM 0.05 mM 0.04 mM 0.02 mM

Key Observations :

  • Sugar Diversity: Robeneoside A’s xylose terminal unit distinguishes it from GypC (galactose) and Araloside V (arabinose), impacting receptor binding specificity .
  • Solubility: QS-21’s higher solubility correlates with its additional quinovose unit, which enhances hydrogen bonding with aqueous solvents .
  • Micelle Formation : Robeneoside A’s intermediate critical micelle concentration (CMC) suggests balanced amphiphilicity, ideal for drug delivery systems compared to QS-21’s lower CMC (stronger surfactant activity) .

Bioactivity and Functional Comparisons

Table 2: Bioactivity Profiles
Bioactivity Robeneoside A GypC Araloside V QS-21
Cytotoxicity (IC₅₀, μM) 18.2 (HeLa) 24.5 (HeLa) 22.1 (HeLa) N/A (adjuvant)
Anti-inflammatory (IL-6 inhibition, %) 72% at 10 μM 58% at 10 μM 65% at 10 μM 81% at 10 μM
Immune Adjuvant Potency Moderate Low Low High

Key Findings :

  • Cytotoxicity : Robeneoside A’s lower IC₅₀ compared to GypC and Araloside V suggests enhanced membrane-disrupting capacity, likely due to its shorter sugar chain .
  • Immunomodulation: While QS-21 excels as a vaccine adjuvant (via TLR4 activation), Robeneoside A shows broader anti-inflammatory effects, targeting IL-6 and TNF-α simultaneously .

Q & A

Q. What are common pitfalls in experimental design when studying Robeneoside A’s stability under physiological conditions?

  • Answer : Avoid inadequate temperature/pH controls (e.g., test 4°C vs. 37°C, pH 2–8). Use accelerated stability studies (ICH Q1A) and monitor degradation products via UPLC-QTOF. Neglecting light exposure controls is a frequent oversight .

Data Presentation & Reproducibility

Q. How should researchers present conflicting bioactivity data in manuscripts to ensure transparency?

  • Answer : Use forest plots for meta-analysis visualization. Report raw data (means ± SD) alongside normalized values. Discuss confounding variables (e.g., cell passage number, serum batch) in the limitations section .

Q. What statistical methods are recommended for analyzing dose-response relationships in Robeneoside A studies?

  • Answer : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report goodness-of-fit (R²), Hill slopes, and confidence intervals. Avoid dichotomizing continuous data .

Literature & Knowledge Gaps

Q. What systematic review strategies identify understudied therapeutic applications of Robeneoside A?

  • Answer : Perform a PRISMA-guided review of PubMed/Scopus using MeSH terms (e.g., "Robeneoside A" AND "anti-inflammatory"). Use VOSviewer for keyword co-occurrence mapping to detect emerging trends .

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